molecular formula C10H19N3O4 B1520126 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate CAS No. 1185353-33-6

4-(1-Pyrrolidinylcarbonyl)piperidine nitrate

Cat. No. B1520126
CAS RN: 1185353-33-6
M. Wt: 245.28 g/mol
InChI Key: QBGGAVBVPPXZCT-UHFFFAOYSA-N
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Description

“4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” is a chemical compound that belongs to the piperidine class of compounds. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is structurally similar to other stimulants.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H19N3O4 . The SMILES string representation is O=C(C1CCNCC1)N2CCCC2.O=N+[O-] .


Physical And Chemical Properties Analysis

“this compound” is a solid . Its molecular weight is 245.28 .

Scientific Research Applications

Photocatalytic Degradation Mechanisms

Studies have explored the photocatalytic oxidation of nitrogen-containing organic compounds, including piperidine, over UV-illuminated titanium dioxide (TiO2) films. The research found that both ammonium and nitrate ions form during the degradation process. The rate of formation of these ions depended on the nature of the nitrogen in the compound, influenced by the illumination time and solute concentration. These findings suggest a potential application in environmental remediation, specifically in the photocatalytic treatment of water contaminated with nitrogenous organic compounds (Low, McEvoy, & Matthews, 1991).

Coordination Polymers

Research into coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, including studies on compounds structurally related to 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate, has provided insights into the synthesis and X-ray structures of these materials. The formation of these coordination polymers depends on the reaction conditions and can lead to different products that exhibit diverse structural dimensionality. Such polymers have potential applications in material science and catalysis (Das et al., 2009).

Anaerobic Degradation Coupled with Nitrate Reduction

The biodegradability of secondary amines, including pyrrolidine and piperidine, under anaerobic conditions has been examined. The results showed that microbial consortia could degrade these compounds when coupled with nitrate reduction, utilizing them as a carbon, nitrogen, and energy source. This research points to potential applications in the bioremediation of contaminants under anaerobic conditions (Bae et al., 2002).

Synthesis of Functionalized Heterocycles

The development of methods for the synthesis of piperidine and pyrrolidine derivatives, which are significant in medicinal chemistry and drug design due to their wide range of biological activities, is of great interest. Studies have focused on efficient routes for constructing these nitrogen heterocycles from halogenated amides, highlighting the potential for synthesizing biologically active compounds (Song et al., 2022).

Inhibition of Iron Corrosion

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have investigated their adsorption and corrosion inhibition properties on iron surfaces. Such research is crucial for developing new corrosion inhibitors for industrial applications, demonstrating how structural variations in piperidine derivatives can affect their efficiency as corrosion inhibitors (Kaya et al., 2016).

Safety and Hazards

The safety information for “4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” indicates that it is classified as a non-combustible solid . The flash point is not applicable .

properties

IUPAC Name

nitric acid;piperidin-4-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.HNO3/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;2-1(3)4/h9,11H,1-8H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGGAVBVPPXZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNCC2.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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